molecular formula C15H16FNO3S B2747455 N-(2-(4-fluorophenoxy)ethyl)-1-phenylmethanesulfonamide CAS No. 1105221-28-0

N-(2-(4-fluorophenoxy)ethyl)-1-phenylmethanesulfonamide

Cat. No.: B2747455
CAS No.: 1105221-28-0
M. Wt: 309.36
InChI Key: IHDAXNOLHLNBIA-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenoxy)ethyl)-1-phenylmethanesulfonamide is a chemical compound that has garnered attention in various fields of scientific research due to its unique chemical structure and properties

Scientific Research Applications

N-(2-(4-fluorophenoxy)ethyl)-1-phenylmethanesulfonamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for a similar compound, “4-Fluorophenoxy-ethylbromide”, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment .

Mechanism of Action

Target of Action

The primary targets of N-(2-(4-fluorophenoxy)ethyl)-1-phenylmethanesulfonamide are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include the pH of the environment, the presence of other compounds, and the specific conditions within the cells where the compound is active.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenoxy)ethyl)-1-phenylmethanesulfonamide typically involves a multi-step process. One common method includes the reaction of 4-fluorophenol with ethylene oxide to form 2-(4-fluorophenoxy)ethanol. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield 2-(4-fluorophenoxy)ethyl methanesulfonate. Finally, the methanesulfonate is treated with aniline to produce this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenoxy)ethyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(4-fluorophenoxy)ethyl)-1-phenylmethanesulfonamide stands out due to its unique combination of a fluorophenoxy group and a sulfonamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3S/c16-14-6-8-15(9-7-14)20-11-10-17-21(18,19)12-13-4-2-1-3-5-13/h1-9,17H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDAXNOLHLNBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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